1S/C9H5F3O5/c10-9(11,12)17-6-3-4(7(13)14)1-2-5(6)8(15)16/h1-3H,(H,13,14)(H,15,16)
. Its canonical SMILES is C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)C(=O)O
.
The compound is derived from terephthalic acid, a well-known aromatic dicarboxylic acid extensively used in the production of polyesters. The introduction of trifluoromethoxy groups enhances its chemical stability and alters its solubility characteristics. As a member of the class of compounds known as fluorinated aromatic acids, it exhibits unique properties that are useful in various chemical applications.
The synthesis of 2-(trifluoromethoxy)terephthalic acid typically involves the trifluoromethoxylation of terephthalic acid or its derivatives. This process can be achieved through several methods, including:
These methods allow for the efficient synthesis of 2-(trifluoromethoxy)terephthalic acid with high yields and purity levels.
The molecular structure of 2-(trifluoromethoxy)terephthalic acid features a terephthalic backbone with two carboxylic acid groups located at the 1 and 4 positions on the aromatic ring. The trifluoromethoxy group (-O-CF3) is attached at the 2-position, significantly influencing its electronic properties.
X-ray crystallography studies can provide detailed insights into the three-dimensional arrangement of atoms within the molecule, revealing bond lengths and angles that are critical for understanding its reactivity and interactions with other compounds.
2-(Trifluoromethoxy)terephthalic acid can participate in various chemical reactions typical for dicarboxylic acids:
The mechanism through which 2-(trifluoromethoxy)terephthalic acid acts depends largely on its interactions with other chemical species:
These mechanisms are crucial for understanding how this compound behaves in various chemical environments and its potential applications in synthesis.
2-(Trifluoromethoxy)terephthalic acid has several scientific applications:
Its unique combination of properties makes it valuable for researchers aiming to develop new materials or explore novel synthetic pathways.
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3